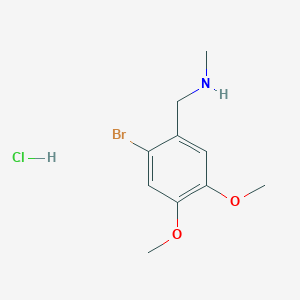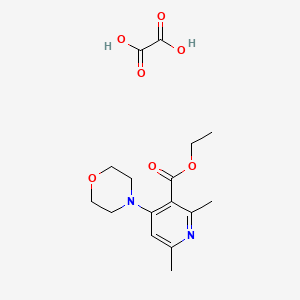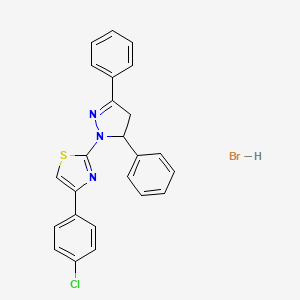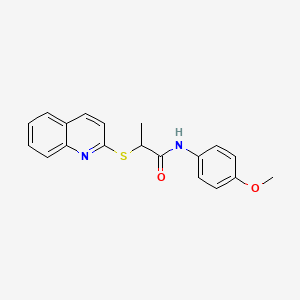
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as MDP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine and other monoamines in the brain. MDP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of MAO-B in various biological processes.
作用機序
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other monoamines in the brain. By inhibiting MAO-B, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has a wide range of biochemical and physiological effects, including increased dopamine levels, improved cognitive function, and reduced inflammation. In addition, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have neuroprotective effects, protecting against oxidative stress and other forms of cellular damage.
実験室実験の利点と制限
One of the primary advantages of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibitory effects on MAO-B, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are several potential future directions for research on 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, including investigating its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to determine the optimal dosing and administration strategies for this compound. Finally, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride may have potential applications in other areas of medicine, such as the treatment of inflammatory disorders and cancer.
合成法
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-morpholinylacetylene with 1,1-diphenyl-3-buten-1-ol in the presence of a palladium catalyst. This reaction results in the formation of 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride as a hydrochloride salt, which can be purified using standard methods.
科学的研究の応用
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. Its potent inhibitory effects on MAO-B make it a valuable tool for investigating the role of this enzyme in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In addition, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for these conditions.
特性
IUPAC Name |
5-morpholin-4-yl-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(19-9-3-1-4-10-19,20-11-5-2-6-12-20)13-7-8-14-22-15-17-24-18-16-22;/h1-6,9-12,23H,13-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVFCNFUDSJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-yl-1,1-diphenyl-pent-3-yn-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)



![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)

